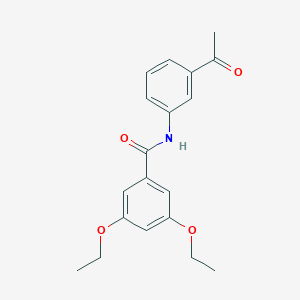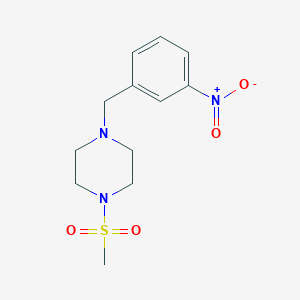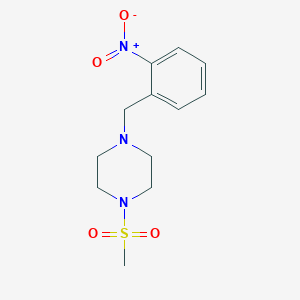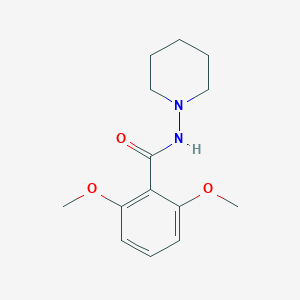![molecular formula C18H19N3OS B246150 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling and activation. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole targets the SYK kinase, which is a key signaling molecule in B cell receptor signaling. By inhibiting SYK, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole blocks downstream signaling pathways and prevents B cell activation, proliferation, and survival. This leads to the inhibition of B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects:
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been shown to have potent inhibitory effects on SYK kinase activity. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been shown to inhibit the growth and survival of B cell malignancies, as well as reduce inflammation in autoimmune and inflammatory disorders. 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has several advantages for lab experiments, including its potent inhibitory effects on SYK kinase activity, favorable pharmacokinetic properties, and potential therapeutic applications in various diseases. However, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole also has some limitations, including its specificity for SYK kinase and potential off-target effects on other kinases. Further studies are needed to fully understand the safety and efficacy of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in humans.
Zukünftige Richtungen
There are several future directions for the study of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole. One potential direction is the development of combination therapies with other targeted agents or chemotherapy in the treatment of B cell malignancies. Another direction is the investigation of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in other diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the safety and efficacy of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole in humans and to optimize dosing regimens for clinical use.
Synthesemethoden
The synthesis of 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole involves several steps starting from commercially available starting materials. The key intermediate for the synthesis is 3-(2-aminoethyl)-1H-indole, which is reacted with 2-thiophene carboxylic acid to form the thienylcarbonyl derivative. The thienylcarbonyl derivative is then reacted with piperazine to form the final product, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has shown promising results in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). 3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, as well as inflammatory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
Molekularformel |
C18H19N3OS |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H19N3OS/c22-18(17-6-3-11-23-17)21-9-7-20(8-10-21)13-14-12-19-16-5-2-1-4-15(14)16/h1-6,11-12,19H,7-10,13H2 |
InChI-Schlüssel |
BYYCBQLVLVODIO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Kanonische SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-{4-nitrobenzoyl}piperazine](/img/structure/B246073.png)


![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)



![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)